molecular formula C15H14FNOS B6418504 1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091383-47-9

1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B6418504
CAS No.: 1091383-47-9
M. Wt: 275.3 g/mol
InChI Key: FKGSJUORXNMBNV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative featuring a 4-fluorophenyl group attached to the cyclopropane ring and a thiophen-3-ylmethyl substituent on the amide nitrogen. Cyclopropane derivatives are widely studied for their unique structural rigidity and electronic properties, which influence their biological activity and pharmacokinetic profiles .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-3-1-12(2-4-13)15(6-7-15)14(18)17-9-11-5-8-19-10-11/h1-5,8,10H,6-7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGSJUORXNMBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination

  • Electrophilic Fluorination : Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60–80°C for 6–8 hours introduces fluorine at the para position.

  • Metal-Mediated Fluorination : Palladium-catalyzed C–H activation enables regioselective fluorination. For example, Pd(OAc)₂ with Xantphos ligand and N-fluorobenzenesulfonimide (NFSI) in toluene at 100°C achieves 80–90% conversion.

Post-Cyclopropanation Functionalization

If the cyclopropane ring is sensitive to fluorination conditions, the 4-fluorophenyl group may be introduced earlier. For instance, 4-fluorophenylacetic acid can serve as a precursor, undergoing cyclopropanation via the Simmons-Smith protocol.

Amide Bond Formation with Thiophen-3-ylmethylamine

The final step couples 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid with thiophen-3-ylmethylamine. This is typically achieved through amide coupling using activating agents:

Carboxylic Acid Activation

  • Acyl Chloride Formation : Treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) at 0°C generates the acyl chloride intermediate.

  • Coupling Reagents : Alternatively, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF activate the acid for direct coupling.

Reaction with Thiophen-3-ylmethylamine

  • Conditions : The activated acid reacts with thiophen-3-ylmethylamine in DCM or THF at room temperature for 4–6 hours. Triethylamine (Et₃N) is added to scavenge HCl.

  • Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from isopropyl alcohol.

Example Protocol

StepReagentsConditionsYield
Acyl chloride formationSOCl₂, DCM0°C → rt, 2 h95%
Amide couplingThiophen-3-ylmethylamine, Et₃NRT, 4 h88%
PurificationHexane/EtOAc (3:1)Column chromatography82% isolated

Integrated Synthetic Pathway

Combining the above steps, the full synthesis proceeds as follows:

  • Cyclopropanation : 4-Fluorostyrene → 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid (Simmons-Smith, 85% yield).

  • Activation : Carboxylic acid → acyl chloride (SOCl₂, 95% yield).

  • Coupling : Acyl chloride + thiophen-3-ylmethylamine → final product (88% yield).

Critical Parameters :

  • Temperature Control : Low temperatures (−78°C to 0°C) prevent side reactions during cyclopropanation.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency.

  • Purification : Recrystallization from isopropyl alcohol removes unreacted amine and byproducts.

Challenges and Optimization Strategies

  • Cyclopropane Ring Stability : The ring is prone to ring-opening under acidic or oxidative conditions. Using milder fluorination agents (e.g., NFSI instead of Selectfluor) improves stability.

  • Amine Availability : Thiophen-3-ylmethylamine is commercially limited. Alternative routes include reductive amination of thiophene-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

  • Scalability : Transitioning from batch to flow chemistry reduces reaction times and improves yields for cyclopropanation .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing a carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, organometallic compounds, and acids or bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that 1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide exhibits significant anti-inflammatory and analgesic activities. It is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process by regulating the production of prostaglandins. Reducing prostaglandin synthesis can alleviate pain and inflammation, making this compound a potential candidate for treating inflammatory diseases.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)cyclopropane-1-carboxamideCyclopropane with fluorinated phenylAnti-inflammatory
1-(3-thienyl)-N-cyclopropanecarboxamideCyclopropane with thiopheneAnalgesic properties
5-(thiophen-2-yl)cyclopropanecarboxylic acidCyclopropane with thiophenePotential anti-cancer activity

Pharmacological Investigations

Interaction studies are essential for understanding how this compound interacts with biological targets. Molecular docking studies could provide insights into its binding affinity to cyclooxygenase enzymes and help identify potential off-target effects. These investigations are crucial for assessing the compound's therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide with key analogs reported in the literature (Table 1).

Table 1: Structural and Functional Comparison of Cyclopropane Carboxamide Derivatives

Compound Name Substituents (Cyclopropane Position 1) Amide Nitrogen Substituent Key Findings Reference
This compound 4-Fluorophenyl Thiophen-3-ylmethyl Hypothesized to exhibit balanced lipophilicity and metabolic stability due to fluorine and thiophene groups. No direct activity data available. N/A
N-(Benzo[d]thiazol-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1e) 3-Fluorophenyl Benzo[d]thiazol-2-yl Superior mGluR5 potency to DFB (reference compound), but cytotoxic at >300 μM.
2-(3-Chlorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide (2b) 3-Chlorophenyl 4-Fluorophenyl 2.3-fold increase in mGluR5 potency vs. DFB; reduced cytotoxicity compared to benzothiazole derivatives.
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Phenyl N,N-Diethyl, 4-methoxyphenoxy Synthesized as diastereomers (dr 23:1); high yield (78%). Methoxy group may enhance solubility.
1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide Cyano 2-Fluorophenylmethyl Presence of cyano group increases electrophilicity; CAS 1511939-66-3. No activity data provided.

Structural and Electronic Effects

  • Fluorine vs. Chlorine Substitution: Compounds with 3-fluorophenyl (1e) or 3-chlorophenyl (2b) groups exhibit distinct electronic profiles.
  • Thiophene vs. Benzothiazole : The thiophen-3-ylmethyl group in the target compound is less bulky than benzothiazole (1e), which could reduce cytotoxicity risks observed in benzothiazole derivatives at high concentrations .
  • Methoxy and Cyano Modifications: Methoxy groups (e.g., in ) improve solubility, whereas cyano substituents () may alter metabolic pathways by introducing electrophilic sites.

Biological Activity

1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features, including a cyclopropane ring and fluorophenyl group, suggest interactions with various biological targets, making it a candidate for further research in pharmacology.

The compound has a molecular formula of C15H16FN2OS and a molecular weight of approximately 299.36 g/mol. The structure includes a cyclopropanecarboxamide moiety linked to a 4-fluorophenyl group and a thiophene derivative, indicating potential interactions with biological receptors or enzymes.

Property Value
Molecular FormulaC15H16FN2OS
Molecular Weight299.36 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines at low micromolar concentrations.

In a study involving multiple derivatives, one compound demonstrated an IC50 value of 1.18 ± 0.14 µM against HEPG2 liver cancer cells, which was more potent than standard anticancer agents like staurosporine . Another derivative showed over 90% inhibition in several breast and melanoma cancer cell lines .

The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve the modulation of specific signaling pathways or the inhibition of key enzymes involved in cancer cell proliferation and survival. For example, compounds in this class have been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and Src family kinases, which are crucial in cancer progression .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antiproliferative Activity : A series of compounds were tested against various cancer cell lines including MCF7 (breast), PC-3 (prostate), and A549 (lung). The most effective compound had an IC50 value as low as 0.010 µM against Axl kinase, indicating strong potential as an anticancer agent .
  • Enzyme Inhibition Studies : The compound's ability to inhibit carbonic anhydrase II was assessed, showing promising results with IC50 values that suggest effective inhibition compared to control substances .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation and carboxamide coupling. A multi-step approach is recommended:

Cyclopropane ring formation : Use cyclopropanation reagents (e.g., diethylzinc with CH₂I₂) under inert conditions to generate the 1-(4-fluorophenyl)cyclopropane core.

Carboxamide coupling : React the cyclopropane carboxylic acid with (thiophen-3-yl)methylamine using coupling agents like EDCI/HOBt in DCM or DMF.

  • Critical Conditions : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of coupling agents. Monitor intermediates via TLC or HPLC. For purity >95%, employ column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl δ ~7.3–7.5 ppm; thiophene protons δ ~6.8–7.2 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine and sulfur.
  • X-ray Crystallography : Resolve cyclopropane ring geometry and torsional angles (if crystalline material is obtainable) .

Advanced Research Questions

Q. How does the electronic and steric profile of the cyclopropane ring influence interactions with biological targets?

  • Methodological Answer : The cyclopropane’s ring strain and sp³ hybridization create unique electronic effects:

  • Computational Analysis : Use DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potential surfaces and HOMO/LUMO distributions.
  • Steric Mapping : Compare binding affinities in docking studies (AutoDock Vina, Schrödinger) against analogs with non-cyclopropane cores. Fluorophenyl-thiophene synergy may enhance π-π stacking with aromatic residues in enzyme pockets .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay conditions or target promiscuity. Mitigate via:

Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify true IC₅₀ values.

Counter-Screening : Assess selectivity against related targets (e.g., kinase panels) to rule off-target effects.

Solubility Optimization : Use DMSO stocks ≤0.1% to avoid colloidal aggregation artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Prioritize modifications based on pharmacophore modeling:

  • Fluorophenyl Substitution : Compare 4-fluoro vs. 3-fluoro analogs to evaluate positional effects on lipophilicity (clogP) and target binding.
  • Thiophene Modifications : Introduce methyl or sulfonyl groups to the thiophene ring to modulate metabolic stability.
  • Cyclopropane Isosteres : Replace with bicyclo[1.1.1]pentane to assess impact on bioavailability and passive membrane permeability .

Q. What computational tools predict metabolic pathways and potential toxicity liabilities?

  • Methodological Answer :

  • Metabolism Prediction : Use Schrödinger’s BioLuminate or ADMET Predictor to identify likely CYP450 oxidation sites (e.g., thiophene S-oxidation).
  • Toxicity Screening : Apply Derek Nexus for structural alerts (e.g., mutagenicity via aromatic amine formation) .

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